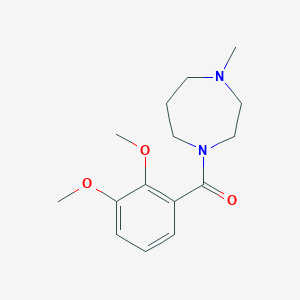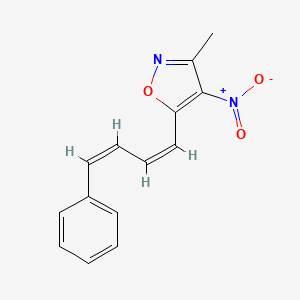
1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane, also known as DMMDA-2, is a psychoactive drug that belongs to the class of benzodiazepines. It is a derivative of the compound 2C-D and has been used in scientific research to study its effects on the central nervous system.
Mechanism of Action
1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. By binding to this receptor, this compound enhances the effects of GABA, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, anxiolysis, and cognitive enhancement. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane in lab experiments is its selectivity for the GABA-A receptor, which allows for more targeted research on the effects of this receptor. However, its psychoactive properties may also pose a limitation, as it may interfere with the behavior of test subjects and introduce confounding variables.
Future Directions
Future research on 1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane could explore its potential as a treatment for anxiety disorders and insomnia, as well as its cognitive enhancing properties. Additionally, further studies could investigate the long-term effects of this compound use and its potential for addiction and abuse.
Synthesis Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-methyl-1,4-diaminobutane in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-4-methyl-1,4-diazepane has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, this compound has been studied for its potential as a cognitive enhancer.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-8-5-9-17(11-10-16)15(18)12-6-4-7-13(19-2)14(12)20-3/h4,6-7H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGLOHQPDWZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)

![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)
![10-methoxy-5-[2-(3-pyrrolidinyl)benzoyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride](/img/structure/B5349806.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349815.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)
![N-(2-hydroxyethyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5349827.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5349835.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)